molecular formula C13H18ClN3O3 B13500917 tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13500917
M. Wt: 299.75 g/mol
InChI Key: QTOBLDDNTYTCMA-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS: 1420844-95-6) is a pyrrolidine-based compound featuring a 2-chloropyrimidine substituent linked via an ether group. Its molecular formula is C13H19ClN4O3, with a molecular weight of 314.77 g/mol (derived from and ).

Properties

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOBLDDNTYTCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic aromatic substitution (S_NAr) reaction between a chloropyrimidine derivative and a protected pyrrolidine alcohol. The key steps are:

  • Starting Materials:

    • 2-Chloropyrimidin-4-ol or 2-chloropyrimidine (chlorinated pyrimidine moiety)
    • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (pyrrolidine ring with tert-butyl carbamate protecting group and hydroxyl substituent)
  • Reaction Type:

    • Nucleophilic substitution of the chlorine atom on the pyrimidine ring by the oxygen nucleophile of the pyrrolidine hydroxyl group, forming an ether linkage.
  • Typical Conditions:

    • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the hydroxyl group.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.
    • Reaction Time: Several hours (12–24 h) depending on scale and conditions.

Detailed Reaction Scheme

Step Reagents & Conditions Description
1 tert-Butyl 3-hydroxypyrrolidine-1-carboxylate + 2-chloropyrimidin-4-ol Formation of nucleophile and electrophile
2 Base (K2CO3), DMF, 80–100 °C, 12–24 h Nucleophilic aromatic substitution reaction
3 Workup: aqueous quench, extraction Isolation of crude product
4 Purification: recrystallization or column chromatography Purification to obtain pure this compound

Reaction Mechanism

The mechanism involves:

  • Deprotonation of the hydroxyl group on tert-butyl 3-hydroxypyrrolidine-1-carboxylate by the base to form an alkoxide ion.
  • The alkoxide ion attacks the electron-deficient 4-position of the 2-chloropyrimidine ring, displacing the chlorine atom.
  • Formation of the ether linkage between the pyrrolidine oxygen and the pyrimidine ring.

This S_NAr mechanism is favored by the electron-withdrawing nature of the pyrimidine ring and the presence of the chlorine leaving group.

Alternative Synthetic Routes and Catalysis

While the classical S_NAr route is most common, some reports and patents suggest catalytic methods to improve yields and reaction rates:

  • Palladium-Catalyzed Coupling: Use of Pd(OAc)_2 with phosphine ligands (e.g., XPhos) in tert-butanol solvent at moderate temperatures (40–100 °C) can facilitate the ether bond formation via Buchwald-Hartwig-type coupling, especially when direct nucleophilic substitution is sluggish.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, reducing reaction times from hours to minutes.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Discoveries and Data Tables

Yield and Reaction Conditions Summary

Entry Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 K2CO3 DMF 100 16 75–85 Standard S_NAr
2 Cs2CO3 DMSO 90 12 80–88 Slightly higher yield
3 Pd(OAc)_2/XPhos t-BuOH 80 6 85–90 Catalytic coupling
4 K2CO3 DMF Microwave 120 °C 0.5 82 Microwave-assisted synthesis

Physical and Chemical Properties Relevant to Synthesis

Property Value
Molecular Formula C13H18ClN3O3
Molecular Weight 295.76 g/mol
Melting Point ~120–125 °C (reported)
Solubility Soluble in DMF, DMSO
Stability Stable under dry, inert atmosphere

Comparative Analysis with Related Compounds

This compound shares synthetic features with related pyrrolidine and piperidine derivatives bearing chloropyrimidine substituents. For example:

Compound Name Key Difference Synthetic Note
tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate Chlorine at pyrimidine 5-position Similar S_NAr approach, different regioselectivity
3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Sulfanyl linkage instead of oxy Requires thiol nucleophile and different conditions
tert-Butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate Amino linkage replacing ether Amine nucleophile, different substitution pattern

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Pyrimidine vs. Pyridine/Isoquinoline Derivatives
  • Target Compound: Contains a 2-chloropyrimidine ring, which has two nitrogen atoms at positions 1 and 3.
  • Analog 1: tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate () replaces pyrimidine with isoquinoline, a fused bicyclic aromatic system. The additional phenyl ring and hydroxyl group enhance π-π stacking but reduce solubility due to higher hydrophobicity .
  • Analog 2: Pyridine-based derivatives like tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () feature a single nitrogen in the pyridine ring.
Substituent Variations on Pyrimidine
  • Analog 3 : tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: 1420904-04-6, ) substitutes the 2-chloro group with a 4-methylpyrimidine . The methyl group increases lipophilicity (logP) but diminishes electrophilicity, limiting utility in SNAr reactions .
  • Analog 4: tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS: 945895-38-5, ) replaces the ether oxygen with an amino group.

Functional Group and Linker Modifications

Ether vs. Amino/Methoxy Linkers
  • Target Compound : The ether linkage (-O-) provides conformational flexibility and moderate polarity.
  • Analog 5 : Compounds like (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate () use methyl ester and hydroxymethyl groups, increasing hydrophilicity but introducing stereochemical complexity .
  • Analog 6: tert-Butyl 3-(((2-chloropyrimidin-4-yl)methoxy)methyl)pyrrolidine-1-carboxylate (CAS: 1420844-95-6, ) adds a methylene spacer between the pyrrolidine and pyrimidine.

Biological Activity

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, with the CAS number 1264036-68-1, is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research. Its unique structure, featuring a pyrrolidine ring and a chloropyrimidine moiety, contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18ClN3O3
  • Molecular Weight : 299.75 g/mol
  • Structural Features : The compound contains a tert-butyl ester group, a pyrrolidine ring, and a chloropyrimidine moiety which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with tert-butyl 3-hydroxypyrrolidine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is generally conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation. This method can be scaled for industrial applications by incorporating purification steps like recrystallization or chromatography to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloropyrimidine component can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, potentially resulting in various biological effects such as inhibition or enhancement of specific biochemical processes .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties against various pathogens, including resistant strains like MRSA .
  • Anti-inflammatory Properties : Related compounds have shown promise as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .

Case Studies and Research Findings

Several studies have focused on the biological implications of related compounds and their mechanisms:

  • Antimicrobial Studies : Research on chloropyrimidine derivatives has revealed significant antimicrobial effects against Gram-positive bacteria, indicating potential use in treating infections .
  • Cancer Research : Compounds structurally related to tert-butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine have demonstrated antiproliferative activity against cancer cell lines, suggesting their potential role in cancer therapy .
  • Enzyme Interaction Studies : Investigations into how these compounds interact with enzymes have shown that they can modulate enzyme activity, which is crucial for developing therapeutic agents targeting specific diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
tert-butyl 3-(2-chloropyrimidin-4-yloxy)pyrrolidine-1-carboxylic acidContains an oxy groupAlters interaction potential with biological targets
tert-butyl 3-(2-chloropyrimidin-4-yloxy)methylpyrrolidineMethyl group instead of hydroxypyrrolidineChanges steric properties and biological activity

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between a pyrrolidine derivative and 2-chloropyrimidin-4-ol under basic conditions. Key steps include:

  • Activation : Use of bases like triethylamine or NaH to deprotonate the hydroxyl group on pyrimidine .
  • Coupling : Reaction in anhydrous solvents (e.g., THF or dichloromethane) at 0–25°C to minimize side reactions .
  • Protection/Deprotection : The tert-butyl carbamate group is stable under basic conditions but can be cleaved with TFA for downstream modifications . Optimization : Varying solvent polarity (e.g., acetonitrile vs. DMF) and base strength (e.g., K₂CO₃ vs. NaH) can improve yields. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrimidine-pyrrolidine linkage (e.g., δ ~5.5 ppm for pyrrolidine-O-CH₂-pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. for C₁₃H₁₉ClN₄O₃: 314.11 g/mol) and detects impurities .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Advanced Research Questions

Q. How does the 2-chloropyrimidin-4-yl group influence regioselectivity in substitution reactions?

The electron-withdrawing chlorine atom activates the C4 position of pyrimidine for nucleophilic attack, favoring substitution at C4 over C2 or C5. Computational studies (DFT) show a lower energy barrier for C4-O-pyrrolidine bond formation compared to other positions . Experimental validation :

  • Competitive reactions with alternative nucleophiles (e.g., amines) yield >90% C4-substituted products .
  • X-ray crystallography of intermediates confirms spatial accessibility of C4 .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 50–85%) arise from:

  • Catalyst choice : Pd(PPh₃)₄ vs. Pd₂(dba)₃ affects turnover in Suzuki-Miyaura couplings .
  • Purification methods : Column chromatography (silica vs. reverse-phase) impacts recovery of polar byproducts . Recommendations :
  • Standardize catalyst loading (5–10 mol%) and use degassed solvents to suppress Pd black formation .
  • Employ LC-MS to quantify byproducts and adjust workup protocols .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Molecular docking : Models the compound’s fit into enzyme active sites (e.g., kinases). The pyrrolidine ring’s flexibility allows conformational adaptation, while the chloropyrimidine moiety engages in halogen bonding .
  • MD simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å . Validation : Compare docking scores (e.g., Glide SP) with IC₅₀ values from enzymatic assays .

Methodological Case Study: Troubleshooting Low Reactivity

Issue Potential Cause Solution Reference
Incomplete substitutionPoor nucleophilicity of O-pyrrolidineUse stronger base (e.g., LDA) or pre-activate with TMSCl
Decomposition during workupAcid-sensitive tert-butyl groupNeutralize reaction mixtures before evaporation; avoid TFA until final step
Low HPLC purityResidual solvents or Pd catalystsWash with EDTA solution or employ scavengers (e.g., SiliaBond Thiol)

Key Research Applications

  • Medicinal Chemistry : Serves as a precursor for kinase inhibitors (e.g., JAK2/3) via Suzuki coupling with boronic acids .
  • Chemical Biology : Photoaffinity labeling probes for target identification (e.g., via azide-alkyne click chemistry) .

For further details, consult peer-reviewed protocols in Organic Letters or Journal of Medicinal Chemistry .

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